Structural Differentiation: Free Carboxyl Group Confers Anionic Character Absent in Iturin A
Iturin D is distinguished from the prototypical Iturin A by the presence of a free carboxyl group on its peptide moiety, whereas Iturin A possesses a terminal amide and Iturin E contains a carboxymethyl ester [1]. This structural difference is not present in Iturin A, C, Bacillomycin D, F, L, or Mycosubtilin, making Iturin D one of the few naturally anionic iturinic lipopeptides at physiological pH [1][2]. The acid hydrolysate of Iturin D confirms the amino acid composition Asp3, Glu1, Pro1, Ser1, Tyr1, with a mixture of n-C14, iso-C15, anteiso-C15, iso-C16, and n-C16 β-amino fatty acids [1].
| Evidence Dimension | Presence of free carboxyl group in the peptide cycle |
|---|---|
| Target Compound Data | Free carboxyl group present (confirmed by electrophoretic mobility and chemical derivatization) |
| Comparator Or Baseline | Iturin A: terminal amide (no free carboxyl); Iturin E: carboxymethyl ester; Bacillomycin D, F, L, Mycosubtilin: no free carboxyl reported |
| Quantified Difference | Qualitative structural difference; net charge shift from neutral/cationic to anionic at pH > pKa |
| Conditions | Structural elucidation by acid hydrolysis, amino acid analysis, and thin-layer electrophoresis (Besson & Michel, 1987) |
Why This Matters
The anionic character alters solubility, chromatographic behavior, and membrane interaction thermodynamics, making Iturin D a functionally distinct tool compound for studying the role of peptide charge in iturin bioactivity.
- [1] Besson F, Michel G. Isolation and characterization of new iturins: iturin D and iturin E. J Antibiot (Tokyo). 1987;40(4):437-442. doi:10.7164/antibiotics.40.437 View Source
- [2] Thimon L, Peyoux F, Maget-Dana R, Michel G. Surface-active properties of antifungal lipopeptides produced by Bacillus subtilis. J Am Oil Chem Soc. 1992;69(1):92-93. View Source
